molecular formula C10H12Cl2N2O B12466252 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide

Cat. No.: B12466252
M. Wt: 247.12 g/mol
InChI Key: IWOCXCNQALTWSB-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide is a chemical compound characterized by the presence of a dichlorophenoxy group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide typically involves the reaction of 2,5-dichlorophenol with N,N-dimethylethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in herbicidal applications, the compound inhibits key enzymes involved in plant growth, leading to the death of the plant .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar mode of action.

    2-(2,4-dichlorophenoxy)propanoic acid: A compound with similar herbicidal properties.

Uniqueness

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide is unique due to its specific substitution pattern on the phenoxy ring and the presence of the ethanimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N,N-dimethylethanimidamide

InChI

InChI=1S/C10H12Cl2N2O/c1-14(2)10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5,13H,6H2,1-2H3

InChI Key

IWOCXCNQALTWSB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)COC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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